molecular formula C4H5NOS B14112268 O-(cyanomethyl) ethanethioate

O-(cyanomethyl) ethanethioate

Cat. No.: B14112268
M. Wt: 115.16 g/mol
InChI Key: XWBVJARWDHXWKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

O-(cyanomethyl) ethanethioate can be synthesized through the reaction of chloroacetonitrile and thioacetic acid. The reaction typically involves the use of triethylamine in dichloromethane at -30°C, followed by slowly warming up to room temperature . This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

O-(cyanomethyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(cyanomethyl) ethanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(cyanomethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-(cyanomethyl) ethanethioate include:

  • Methyl cyanoacetate
  • Ethyl cyanoacetate
  • Cyanoacetamide

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

IUPAC Name

O-(cyanomethyl) ethanethioate

InChI

InChI=1S/C4H5NOS/c1-4(7)6-3-2-5/h3H2,1H3

InChI Key

XWBVJARWDHXWKG-UHFFFAOYSA-N

Canonical SMILES

CC(=S)OCC#N

Origin of Product

United States

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